

BIIB028: Hepatic Enzyme Monitoring & Safety Profile

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Compound Focus: Biib-028

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This section provides a summary of the liver enzyme-related safety data and monitoring schedule from the Phase I clinical trial of BIIB028 [1].

Table 1: Liver Function Test (LFT) Monitoring Schedule in Phase I Trial

Test	Purpose / Significance	Frequency in Cycle 1	Frequency in Subsequent Cycles
ALT & AST	Markers of hepatocellular injury; ALT is more liver-specific [2] [3].	Days 1, 2, 4, 8, 11, 15, 18, 19 [1]	Days 1, 2, 4, 8, 11, 15, 18 [1]
ALP & GGT	Markers of cholestasis or bile duct issues; GGT is highly sensitive for biliary disease [2] [3].	Days 1, 2, 4, 8, 11, 15, 18, 19 [1]	Days 1, 2, 4, 8, 11, 15, 18 [1]
Bilirubin (Total)	Waste product; elevated levels may indicate liver damage or impaired bile flow [4] [5].	Days 1, 2, 4, 8, 11, 15, 18, 19 [1]	Days 1, 2, 4, 8, 11, 15, 18 [1]
Albumin & Total Protein	Measures the liver's synthetic function; low levels may indicate chronic liver disease [4] [5].	Days 1, 2, 4, 8, 11, 15, 18, 19 [1]	Days 1, 2, 4, 8, 11, 15, 18 [1]

Table 2: Key Hepatic Safety Findings from the Phase I Study

Aspect	Finding in the BIIB028 Trial
Overall Hepatic Safety	BIIB028 was generally well-tolerated. Common toxicities (e.g., nausea, diarrhea) were primarily Grade 1-2. No specific hepatotoxicity was highlighted among the common adverse events [1].
Dose-Limiting Toxicities (DLTs)	DLTs reported were syncope (n=1) and fatigue (n=1). Hepatic enzyme elevations were not identified as a DLT in this study [1].
Maximum Tolerated Dose (MTD)	The MTD was established at 144 mg/m² [1].
Infusion Protocol	Initial protocol: 30-minute IV infusion. An amendment extended the infusion time to 1 hour at the 144 mg/m² dose level for better tolerance [1].

Troubleshooting Guide: Hepatic Enzyme Elevations in Preclinical/Clinical Studies

This guide helps in assessing liver enzyme elevations during BIIB028 studies, based on general principles of liver test interpretation [2] [3].

Table 3: Troubleshooting Elevated Liver Enzymes

Scenario	Potential Causes	Recommended Actions
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| **Isolated ALT/AST Elevation (Hepatocellular Pattern)** | - Direct drug-induced liver injury.

- Underlying viral hepatitis (B, C).
- Pre-existing non-alcoholic fatty liver disease (NAFLD) [6] [3]. | 1. **Rule out other causes:** Check hepatitis serology, review concomitant medications.
- **Assess severity:** Grade the elevation per NCI CTCAE criteria.

- **Monitor closely:** Increase frequency of LFT monitoring.
- **Consider dose modification:** Per protocol, if elevations meet DLT criteria. | | **Isolated ALP/GGT Elevation (Cholestatic Pattern)** | - Bile duct obstruction or toxicity.
- Drug-induced cholestasis [2] [5]. | 1. **Confirm pattern:** Use the R ratio $[(ALT/ULN) / (ALP/ULN)]$; <2 suggests cholestasis [2].
- **Image the liver:** Perform abdominal ultrasound to rule out biliary obstruction.
- **Review drug interactions.** | | **Mixed Pattern (ALT, AST & ALP elevated)** | - Infiltrative liver diseases (e.g., granulomas, metastases).
- Severe drug-induced hepatitis [2]. | 1. **Comprehensive workup:** Includes imaging (Ultrasound, CT) and autoantibody tests (e.g., ANA for autoimmune hepatitis).
- **Consult a hepatologist.** | | **Elevated AST with Normal ALT** | - Non-hepatic sources (e.g., muscle injury, strenuous exercise, cardiac muscle) [2] [3]. | 1. **Check creatine kinase (CK)** to investigate muscle damage.
- **Review patient activity** around the time of blood draw. |

Experimental Protocols & Mechanistic Background

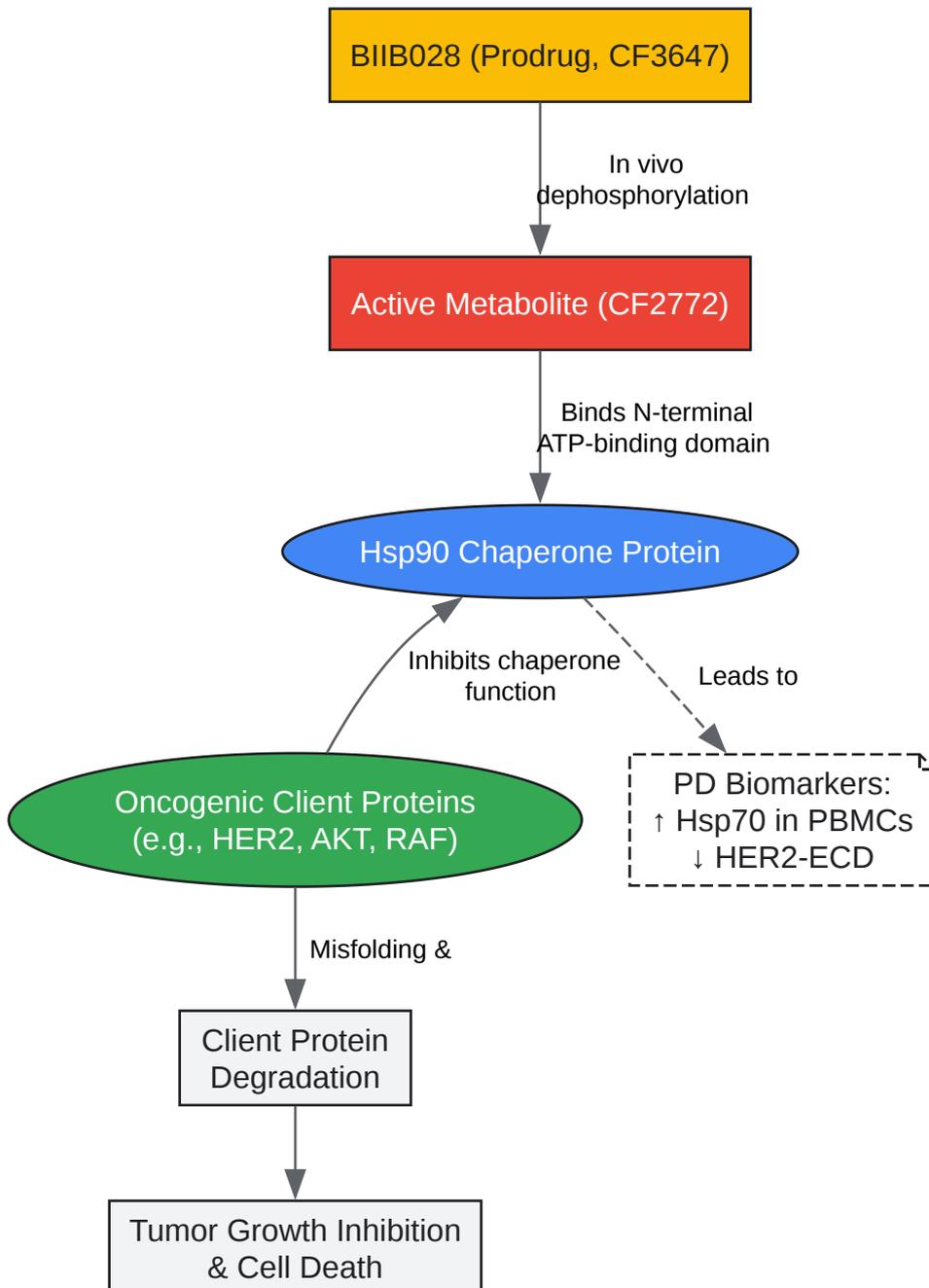
For continuity and accuracy in your research, here are the key experimental details from the foundational BIIB028 study.

Detailed Protocol: BIIB028 Administration & PK/PD Sampling [1]

- **Dosing Schedule:** BIIB028 was administered intravenously twice weekly (e.g., on Days 1, 4, 8, 11, 15, 18) in 21-day cycles.
- **Pharmacokinetic (PK) Sampling (for Cohorts 1-6, 30-min infusion):**
 - **Sample Times:** Pre-dose, 5, 15, 30 mins, 45 mins, 1, 1.5, 2.5, 4.5, 8.5, and 24 hours post-start of infusion.
 - **Analytes:** Plasma concentrations of both the prodrug **BIIB028 (CF3647)** and the active metabolite **CF2772**.
 - **Analysis:** Non-compartmental analysis (NCA) using WinNonlin Phoenix.
- **Pharmacodynamic (PD) Biomarker Analysis:**
 - **Hsp70 Induction:** Measured in peripheral blood mononuclear cells (PBMCs). A significant increase serves as evidence of target engagement (Hsp90 inhibition).
 - **HER2-extracellular domain (ECD):** Decreased levels in serum indicate degradation of this Hsp90 client protein, confirming pharmacodynamic activity.

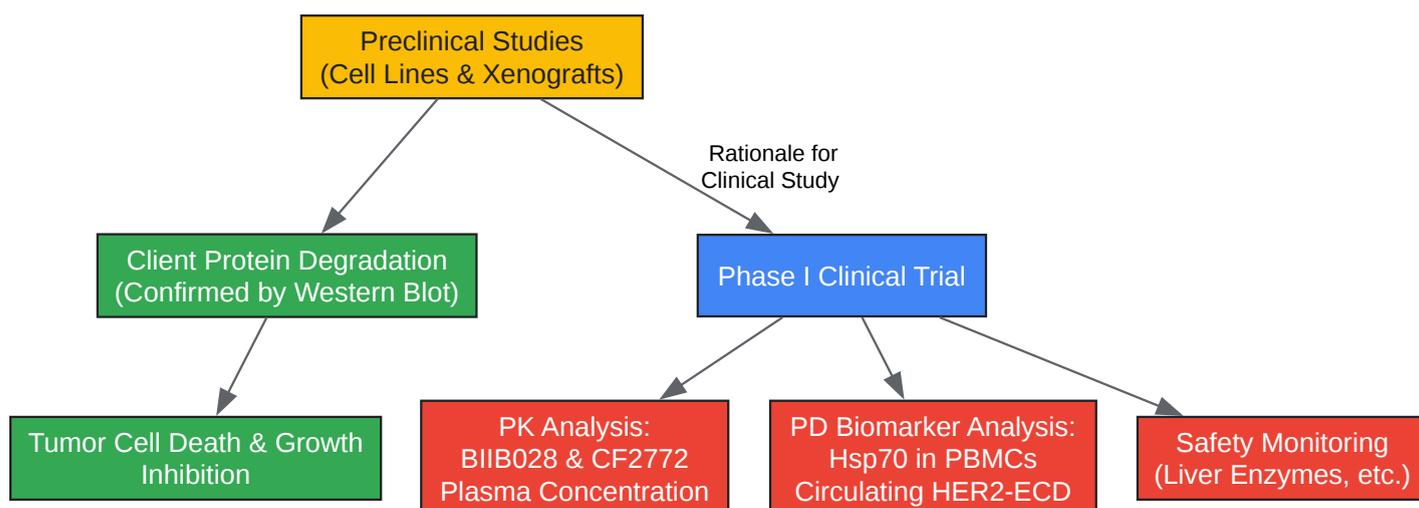
Mechanism of Action: Hsp90 Inhibition

The following diagram illustrates the mechanistic pathway of BIIB028 and its active metabolite, which leads to the degradation of oncogenic client proteins.



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The workflow for the key experiments involving BIIB028, from cell lines to clinical biomarker analysis, is summarized below.



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